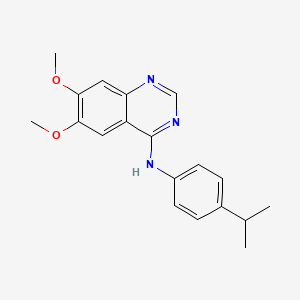
N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine” is a complex organic compound. It contains a quinazolinamine moiety, which is a type of nitrogen-containing heterocycle . The compound also has a 4-isopropylphenyl group attached to the nitrogen of the quinazolinamine . The presence of the methoxy groups at positions 6 and 7 could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinamine core, the isopropylphenyl group attached to the nitrogen, and the methoxy groups at the 6 and 7 positions . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinazolinamine core, the isopropylphenyl group, and the methoxy groups . The nitrogen in the quinazolinamine could potentially act as a nucleophile, and the methoxy groups could potentially be involved in reactions as leaving groups.
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibitor Research
AG-1478, a compound structurally related to N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine, shows promise due to its in vitro and in vivo antiproliferative activity. A study highlighted its UV-Vis absorption spectra in various solutions, revealing two stable conformers, AG-1478B and AG-1478A, through density functional theory (DFT) studies. These findings aid in understanding the spatial and temporal distribution of such inhibitors, potentially assisting in targeting and interactions in therapeutic applications (Khattab et al., 2016).
Antimalarial Drug Development
Quinazolines, including derivatives of this compound, have been evaluated for their antimalarial activity. A notable compound, SSJ-717, demonstrated high antimalarial activity, highlighting the potential of such derivatives as promising drug leads for malaria treatment (Mizukawa et al., 2021).
Alzheimer's Disease Treatment
Quinazoline and pyrido[3,2-d]pyrimidine-based compounds have been designed and evaluated as multi-targeting agents aimed at treating Alzheimer's disease (AD). These studies identified compounds with potent inhibition of Aβ40 aggregation and dual cholinesterase (ChE) inhibition, demonstrating the potential of quinazoline derivatives in AD treatment strategies (Mohamed et al., 2017).
Optoelectronic Material Development
Quinazoline derivatives have been explored for their applications in optoelectronic materials, including electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N-(4-propan-2-ylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)13-5-7-14(8-6-13)22-19-15-9-17(23-3)18(24-4)10-16(15)20-11-21-19/h5-12H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEBEZOMRIIWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Azabicyclo[4.3.1]decane;hydrochloride](/img/structure/B2671947.png)
![N1-(4-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2671948.png)
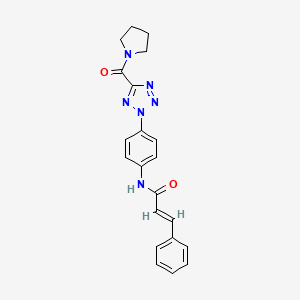
![7-Chloro-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-sulfonyl fluoride](/img/structure/B2671951.png)
![N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2671952.png)
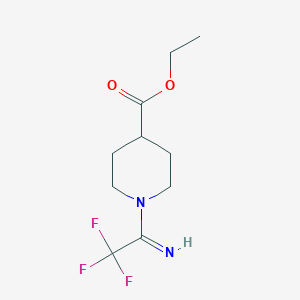
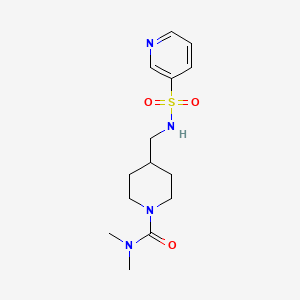
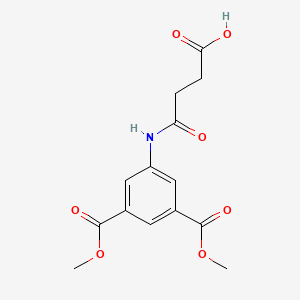
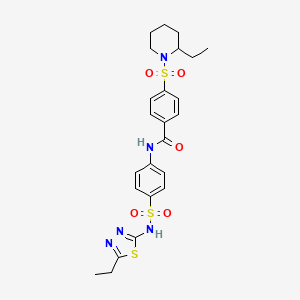
![1-(4-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2671961.png)

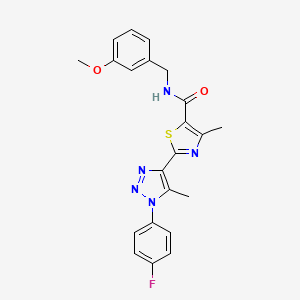
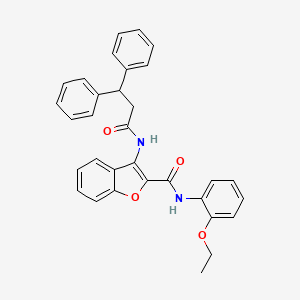
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2671969.png)
